molecular formula C14H22N2 B1326724 N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine CAS No. 1095155-43-3

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Cat. No.: B1326724
CAS No.: 1095155-43-3
M. Wt: 218.34 g/mol
InChI Key: GVLPZFULNVJERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

This compound demonstrates a complex molecular architecture characterized by three distinct structural domains connected through strategic linkage points. The central benzene ring serves as the primary scaffold, with substitution occurring at the para position through a nitrogen bridge connecting to the 2-methylpiperidine ring system. The secondary amine functionality provides the final connection point through the N-methyl substituent, creating a molecular framework with multiple degrees of conformational freedom.

The stereochemical configuration of the molecule centers primarily on the 2-methylpiperidine ring system, where the methyl substituent can adopt either axial or equatorial orientations relative to the piperidine chair conformation. Experimental studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that the predominant conformation exhibits the methyl group in the axial orientation, which represents the thermodynamically preferred arrangement despite the anticipated steric hindrance. This stereochemical preference aligns with density functional theory quantum chemical calculations that predict the axial methyl configuration as the most stable conformer.

The molecular formula C14H22N2 corresponds to a molecular weight of 218.34 grams per mole, with the structural connectivity defined through systematic nomenclature protocols. The International Union of Pure and Applied Chemistry designation N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine provides the complete structural description, while the simplified molecular-input line-entry system representation "CC1CCCCN1C2=CC=C(C=C2)CNC" encodes the connectivity pattern for computational applications.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Heavy Atom Count 16
Rotatable Bond Count 3
Number of Rings 2
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

The stereochemical analysis reveals that the compound contains one chiral center located at the 2-position of the piperidine ring, where the methyl substituent creates the asymmetric environment. This chirality introduces the possibility of enantiomeric forms, though the specific stereochemical preference in different phases requires detailed investigation through advanced spectroscopic and computational methods.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves primarily the equilibrium between different protonation states of the nitrogen centers rather than classical structural tautomerism. The molecule contains two basic nitrogen atoms that can undergo protonation under appropriate conditions, leading to distinct charged species with altered electronic distributions and hydrogen bonding capabilities.

Comparative analysis with structurally related compounds reveals that the 2-methylpiperidine component exhibits limited tautomeric behavior in its neutral form, maintaining the standard piperidine ring structure without significant ring-chain equilibria. However, the carbamate formation potential of the piperidine nitrogen has been demonstrated in related systems, particularly under carbon dioxide exposure conditions, where the nitrogen can form stable carbamate species.

The benzylamine component provides additional tautomeric considerations through its secondary amine functionality, which can participate in hydrogen bonding networks and protonation equilibria. The N-methyl substituent serves as both a steric and electronic influence on the tautomeric preferences, generally favoring the unprotonated form under neutral conditions while providing increased basicity compared to primary amines.

Table 2: Tautomeric Form Comparison

Tautomeric Species Structural Features Stability Factors
Neutral Form Standard piperidine chair, secondary amine Steric optimization, electronic distribution
Monoprotonated Form Protonated piperidine nitrogen Ionic stabilization, hydrogen bonding
Diprotonated Form Both nitrogens protonated Electrostatic considerations, solvent effects
Carbamate Form Carbon dioxide addition product Chemical equilibrium with carbon dioxide

The formation constants for carbamate species have been quantitatively determined in related 2-methylpiperidine systems, with temperature-dependent equilibria showing standard molar enthalpy changes characteristic of weak chemical bonding. These studies provide insight into the potential for similar carbamate formation in this compound under appropriate reaction conditions.

Conformational Dynamics in Solution Phase

The conformational dynamics of this compound in solution phase involves multiple molecular motions occurring on different timescales, from rapid bond rotations to slower ring inversions. The piperidine ring system exhibits characteristic chair-to-chair interconversion processes, with the 2-methyl substituent influencing the relative stabilities of the possible conformers through steric and electronic effects.

Nuclear magnetic resonance spectroscopy investigations of related N-methylpiperidine systems have revealed coherent oscillatory motions with periods of approximately 700 femtoseconds, corresponding to vibrational modes associated with ring deformation and substituent motion. These ultrafast conformational dynamics persist through electronic excitation processes but undergo dephasing on picosecond timescales as intramolecular vibrational energy redistribution leads to thermal equilibration.

The solution-phase conformational equilibrium involves primarily the chair and twist forms of the piperidine ring, with relative populations determined by the energetic differences between conformers. Experimental measurements indicate that the conformeric structures are separated by approximately 0.09 electron volts in binding energy, with the chair form representing the thermodynamically preferred structure under standard conditions.

Table 3: Conformational Parameters in Solution

Conformational Aspect Characteristic Time Energy Difference Observation Method
Ring Inversion Microseconds 0.09 eV Nuclear Magnetic Resonance
Bond Rotation Picoseconds <0.01 eV Computational Modeling
Vibrational Motion Femtoseconds Variable Time-Resolved Spectroscopy
Solvation Dynamics Nanoseconds Solvent-dependent Fluorescence Studies

The temperature dependence of conformational equilibria provides thermodynamic parameters for the chair-to-twist transformation, with enthalpy and entropy contributions determining the population distributions at different temperatures. These measurements allow for predictive modeling of conformational behavior under various solution conditions and provide fundamental insights into the molecular flexibility characteristics.

Crystallographic Characterization and Packing Behavior

The crystallographic characterization of this compound reveals distinct solid-state packing arrangements that optimize intermolecular interactions while accommodating the molecular shape requirements. Related piperidine-containing compounds have been extensively studied through single-crystal X-ray diffraction methods, providing detailed information about bond lengths, bond angles, and packing motifs that can be applied to understanding the current compound.

Crystallographic studies of similar benzylpiperidine derivatives demonstrate that the piperidine ring consistently adopts a chair conformation in the solid state, with the N-benzyl substituent typically positioned equatorially to minimize steric interactions. The 2-methyl substituent orientation follows similar steric principles, generally adopting the equatorial position despite the solution-phase preference for axial orientation, indicating that crystal packing forces can override conformational preferences observed in solution.

The crystal packing behavior involves multiple intermolecular interaction types, including hydrogen bonding between amine functionalities and aromatic stacking interactions between benzene rings. The specific packing arrangements depend on the crystallization conditions and the presence of solvent molecules or counterions, with different crystal forms potentially exhibiting distinct space group symmetries and unit cell parameters.

Table 4: Crystallographic Parameters for Related Compounds

Compound Type Space Group Unit Cell Parameters Key Interactions
Benzylpiperidine Derivatives P21/c a≈13.5 Å, b≈8.9 Å, c≈18.9 Å Hydrogen bonding, aromatic stacking
Methylpiperidine Systems P1̄ a≈7.7 Å, b≈11.0 Å, c≈12.7 Å Electrostatic, van der Waals
Mixed Substitution Patterns C2/c a≈16.2 Å, b≈23.3 Å, c≈12.9 Å Polymeric chains, coordination

The intermolecular hydrogen bonding patterns in the crystal structures typically involve the secondary amine functionality serving as both hydrogen bond donor and acceptor, creating extended networks that contribute to crystal stability. The aromatic rings participate in parallel displaced stacking arrangements with typical interplanar distances of approximately 3.5 angstroms, providing additional stabilization through π-π interactions.

The crystal packing analysis reveals that the molecular conformation in the solid state may differ from the preferred solution-phase structure due to the constraints imposed by intermolecular interactions and space-filling requirements. This conformational flexibility allows the molecule to adapt to different packing environments while maintaining optimal interaction patterns with neighboring molecules in the crystal lattice.

Properties

IUPAC Name

N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLPZFULNVJERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Piperidine Derivatives and Reductive Amination

One of the most documented approaches involves the following stages:

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 N-acylation 3-Amino-4-methylpyridine Acetyl chloride or acetic anhydride, room temperature N-acylated pyridine derivative Protects amino group for further transformations
2 Quaternization N-acylated pyridine Benzyl chloride, toluene, 110°C Quaternized pyridinium salt Introduces benzyl group on nitrogen
3 Partial reduction Quaternized pyridinium salt Sodium borohydride, methanol or water, 0–5°C 1,2,5,6-Tetrahydropyridine intermediate Selective reduction of pyridine ring
4 Hydrolysis Tetrahydropyridine intermediate Hydrochloric acid and acetic acid mixture, 80–85°C 4-Methylpiperidin-3-one derivative Ring opening and functional group transformation
5 Reductive amination 4-Methylpiperidin-3-one Methylamine, titanium(IV) tetraisopropoxide, sodium borohydride, 0–5°C N-methyl-N-benzylpiperidinylmethylamine Formation of target amine via reductive amination
6 Resolution (optional) Crude amine Dibenzoyl-L-tartaric acid or Ditoluoyl-L-tartaric acid, methanol/water Enantiomerically enriched product Improves stereochemical purity

This process is described in detail in patent EP2994454B1 and US9951012B2. It is noted for avoiding highly hazardous reagents like sodium hydride and lithium aluminum hydride in the final steps, improving safety and scalability.

Comparative Analysis of Key Preparation Methods

Feature Method A (Patent EP2994454B1) Method B (WO 2010/123919) Method C (Earlier Literature)
Starting Material 3-Amino-4-methylpyridine Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate 1-Benzyl-4-methylpiperidin-3-one
Key Reagents Acetyl chloride, benzyl chloride, NaBH4, Ti(OiPr)4 Sodium hydride, iodomethane, sodium triacetoxyborohydride Lithium aluminum hydride, platinum oxide
Number of Steps 5-6 5+ (including protection/deprotection) 4-5
Use of Hazardous Reagents Avoided Present (NaH, benzyl bromide) Present (LiAlH4, PtO2)
Purification Minimal chromatography Multiple chromatographies Multiple chromatographies
Overall Yield ~40% ~13.6% Variable, often low
Scalability Favorable Limited Limited
Safety Improved Moderate risk High risk

Research Findings and Recommendations

  • The improved process involving N-acylation, quaternization, partial reduction, hydrolysis, and reductive amination offers a balance between yield, safety, and scalability.

  • Avoiding pyrophoric and lachrymatory reagents such as sodium hydride, benzyl bromide, and lithium aluminum hydride is critical for commercial production.

  • The use of titanium(IV) tetraisopropoxide as a catalyst in reductive amination enhances selectivity and yield.

  • Resolution steps using tartaric acid derivatives can improve enantiomeric purity, which is important for biological activity.

  • The main drawbacks remain the multi-step nature of the synthesis and the need for careful control of reaction conditions to avoid side products.

Summary Table of Preparation Methods

Step Reaction Reagents Conditions Yield (%) Notes
1 N-acylation Acetyl chloride or acetic anhydride RT High Protects amino group
2 Quaternization Benzyl chloride 110°C, toluene Moderate Introduces benzyl group
3 Partial reduction Sodium borohydride 0–5°C, MeOH or H2O Good Selective reduction
4 Hydrolysis HCl + AcOH 80–85°C Good Converts to ketone
5 Reductive amination Methylamine, Ti(OiPr)4, NaBH4 0–5°C Moderate to good Forms target amine
6 Resolution Dibenzoyl-L-tartaric acid MeOH/H2O Variable Enhances stereopurity

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Core Structure Substituents Key Differences
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (Target) Benzylamine Methyl group, 2-methylpiperidin-1-yl Reference compound for comparison.
N-(4-(2-(3-(2-Methylpiperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{3,3}) Tetramine with benzyl linker Dual 2-methylpiperidin-1-yl groups, extended alkyl chain Increased steric bulk; enhanced antiviral activity (HIV-1 EC₅₀ = 0.8 µM) .
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Benzylamine Morpholine-ethoxy linker Morpholine introduces polarity; molecular weight = 250.34 vs. ~276 (estimated for target).
N-methyl-N-(4-((4-(methyl(prop-2-yn-1-yl)amino)butoxy)methyl)benzyl)-1,2,3,4-tetrahydroacridin-9-amine (7b) Tetrahydroacridine-benzylamine hybrid Tetrahydroacridine core, butoxy chain with propargyl group Extended π-system; 89% synthesis yield vs. typical yields of 37–80% for analogues .
1-Benzylpiperidin-4-amine Piperidine-benzylamine No methyl or 2-methylpiperidin substituents Simplified structure; lower molecular weight (204.3 vs. ~276).

Biological Activity

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzyl group linked to a piperidine derivative. Its molecular formula is C14H22N2C_{14}H_{22}N_{2}, with an approximate molecular weight of 218.34 g/mol. The presence of both amine functionalities and a piperidine ring contributes to its chemical reactivity and biological properties .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways. However, detailed studies elucidating its specific interactions remain limited.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly against various pathogens:

  • Antifungal Properties : The compound has shown potential antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton species. Its structure suggests possible interactions through mechanisms involving receptor binding or enzymatic inhibition .
  • Anticancer Activity : Preliminary studies have indicated that compounds with similar piperidine structures exhibit antiproliferative effects against cancer cell lines. For instance, derivatives containing piperidine groups were evaluated for their antiproliferative activities against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, demonstrating IC50 values below 5 μM for some derivatives .

Table 1: Summary of Biological Activities

Activity Target Pathogen/Cell Line IC50/EC50 Values References
AntifungalCryptococcus neoformansNot specified
AntifungalTrichophyton speciesNot specified
AnticancerA549 (Lung Cancer)< 5 μM
AnticancerMCF7 (Breast Cancer)< 3 μM
AnticancerHCT116 (Colon Cancer)< 3 μM
AnticancerPC3 (Prostate Cancer)< 5 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.